(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one
Description
(Z)-3-Phenyl-2-(propylimino)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a Z-configuration at the imino bond. Thiazolidin-4-ones are five-membered heterocyclic compounds with a sulfur and nitrogen atom in the ring, known for diverse bioactivities, including immunomodulatory, antimicrobial, and antiviral properties. This compound serves as a key intermediate in synthesizing pharmacologically active derivatives, such as the FDA-approved drug ponesimod (a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist) .
Properties
IUPAC Name |
3-phenyl-2-propylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-8-13-12-14(11(15)9-16-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKYJCYKCWRQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Analytical Characterization Data
The compound synthesized via Method A has been characterized with the following analytical data:
Liquid Chromatography-Mass Spectrometry (LC-MS):
- Retention time (tR) = 0.60 minutes
- [M+1]+ = 235
Proton Nuclear Magnetic Resonance (¹H-NMR) (CDCl₃):
- δ 7.51-7.36 (multiplet, 3H)
- δ 7.28-7.24 (multiplet, 2H)
- δ 3.99 (singlet, 2H)
- δ 3.27 (triplet, J=7.0 Hertz, 2H)
- δ 1.60 (hextet, J=7.0 Hertz, 2H)
- δ 0.91 (triplet, J=7.6 Hertz, 3H)
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) (CDCl₃):
- δ 171.3, 135.1, 129.2, 128.7, 128.0, 121.0, 54.2, 32.7, 23.5, 11.8
The spectroscopic data confirm the structure and purity of the target compound.
Alternative Synthetic Methodologies
One-Pot Three-Component Reaction
An alternative approach involves a one-pot three-component reaction utilizing:
- A primary amine (propylamine)
- An isothiocyanate (phenyl isothiocyanate)
- A halogenated carboxylic acid derivative (typically bromo-acetyl bromide)
This method offers advantages in terms of atom economy and procedural simplicity. The reaction can be performed under various conditions, including:
Sequential One-Pot Approach
A sequential one-pot approach has also been documented for the synthesis of related 2-imino-thiazolidin-4-one derivatives. This method involves:
- Reaction of phenyl isothiocyanate with propylamine to form a thiourea intermediate
- Addition of bromo-acetyl bromide without isolating the intermediate
- Cyclization in the presence of a base (typically pyridine) to obtain the desired thiazolidinone
The key advantage of this approach is the avoidance of intermediate isolation, which improves overall yield and procedural efficiency.
Comparative Analysis of Synthetic Methods
The following table summarizes key features of the various preparation methods for this compound:
Regioisomeric Considerations and Stereochemistry
An important aspect of the synthesis is the potential formation of regioisomers. The major product is the 2-imino-thiazolidin-4-one (Formula I), while a minor product can form as a 4-imino-thiazolidin-2-one (Formula III). The ratio of these isomers can be determined by ¹H-NMR analysis.
The "Z" configuration of the propylimino group is critical for the compound's properties. This stereochemistry is typically controlled by the reaction conditions and confirmed through spectroscopic analysis. The Z-isomer is thermodynamically favored and predominates under the reaction conditions described.
Applications in Further Synthesis
This compound serves as an important intermediate for further functionalization, particularly at the C-5 position. Knoevenagel condensation reactions can be performed to introduce various substituents at this position.
For example, reaction with 3-chloro-4-hydroxybenzaldehyde yields 5-(3-chloro-4-hydroxy-benz-(Z)-ylidene)-2-[(Z)-propylimino]-3-phenyl-thiazolidin-4-one, a compound with potential immunosuppressive properties.
Knoevenagel Condensation Protocol (Method B)
The preparation of 5-substituted derivatives follows this general procedure:
- A solution of this compound (4.27 mmol), the desired benzaldehyde (4.27 mmol), and sodium acetate (700 milligrams, 8.54 mmol) in acetic acid (10 milliliters) is prepared.
- The mixture is stirred at 60°C for 15 hours.
- The suspension is cooled to 20°C and filtered.
- The cake is washed with a mixture of water and acetic acid (5 milliliters, 1:1 v/v).
- The product is dried under reduced pressure to obtain the 5-substituted derivative.
Chemical Reactions Analysis
Impurity Formation and Mitigation
A major side reaction generates (2Z,5Z)-5-(3-chloro-4-((1,3-dihydroxypropan-2-yl)oxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one due to incomplete phenolic alkylation . This impurity arises from:
-
Competitive alkylation of the benzaldehyde intermediate with residual 1,3-dihydroxypropan-2-ol .
-
Mitigation strategy : Sequential recrystallization reduces impurity levels by 85–90% per step (Table 2) .
Table 2 : Impurity levels after process optimization
| Process Step | Impurity Level (% w/w) |
|---|---|
| Pre-crystallization (IPC) | 1.2 |
| Post-1st crystallization | 0.3 |
Nucleophilic Addition Reactions
The imine group (C=N) undergoes nucleophilic addition with:
-
Water : Forms a geminal diol intermediate under acidic conditions.
-
Grignard reagents : Adds alkyl/aryl groups to the imine carbon.
-
Thiols : Generates thioether derivatives at the imine position.
Biological Activity Modulation
Structural modifications influence antibacterial and antioxidant properties :
-
Chlorine substitution at the phenyl ring enhances activity against E. coli (88.46% inhibition) and S. aureus (91.66%) .
-
Electron-withdrawing groups (e.g., -NO
) increase redox activity (81.8% ABTS radical scavenging) .
Table 3 : Biological activity of derivatives
| Substituent | E. coli Inhibition (%) | S. aureus Inhibition (%) | ABTS Scavenging (%) |
|---|---|---|---|
| -H | 53.84 | 58.33 | 65.2 |
| -Cl | 88.46 | 91.66 | 81.8 |
| -NO | |||
| 76.92 | 83.33 | 79.5 |
Scientific Research Applications
Immunosuppressive Properties
One of the primary applications of thiazolidinone derivatives, including (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one, is their use as immunosuppressive agents. These compounds have been shown to be effective in preventing organ transplant rejection and managing autoimmune diseases. The mechanism involves modulating the immune response, which is critical in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives possess significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness was particularly noted against Staphylococcus aureus and Escherichia coli, with inhibition percentages reaching up to 91.66% .
Antioxidant Effects
The antioxidant potential of thiazolidinone compounds has also been a focus of research. These derivatives exhibit the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that this compound can enhance cellular viability and reduce damage caused by reactive oxygen species .
Synthetic Pathways
The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiourea derivatives, followed by cyclization reactions. This method allows for the introduction of various substituents on the phenyl ring, which can modulate biological activity .
Structural Characterization
The structural characterization of synthesized thiazolidinones is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the formation of the desired compounds and provide insights into their stability and reactivity .
Immunosuppressive Activity in Clinical Trials
A notable study involved the evaluation of thiazolidinone derivatives in clinical settings for their immunosuppressive effects. Participants receiving these compounds showed a marked reduction in immune response markers compared to control groups, indicating their potential as therapeutic agents in transplant medicine .
Antimicrobial Efficacy Assessment
In a laboratory setting, this compound was tested against a panel of bacterial strains using standard disc diffusion methods. The results indicated that modifications on the phenyl group significantly enhanced antimicrobial activity, with certain derivatives exhibiting efficacy comparable to established antibiotics like ampicillin .
Data Summary Table
Mechanism of Action
The mechanism of action of (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it has been shown to inhibit the formation of advanced glycation end-products, which are implicated in chronic diseases such as diabetes and cardiovascular diseases . The compound’s activity is often attributed to its ability to form stable complexes with metal ions or to interact with nucleophilic sites on proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Derivatives
Table 1: Structural Comparison of Thiazolidin-4-one Derivatives
Pharmacological Activity
Table 2: Bioactivity Comparison
Key Findings :
- Ponesimod : The addition of 3-chloro-4-(2,3-dihydroxypropoxy)benzylidene enhances S1P1 selectivity and oral bioavailability. Its Z,Z-configuration is critical for receptor binding .
- Chlorophenyl/Cyclohexenyl Derivative: The 4-chlorophenyl group improves anti-inflammatory activity, while the bulky cyclohexenylimino group may enhance membrane penetration .
- Simpler Analogs: Compounds like (Z)-3-phenyl-2-(phenylimino)thiazolidin-4-one show reduced stability and solubility, limiting clinical utility .
Physicochemical Properties
Table 4: Crystallography and Stability
Biological Activity
(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This compound, along with its derivatives, has been studied for various pharmacological properties, including anticancer, antibacterial, and antioxidant activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent literature.
Synthesis
The synthesis of this compound typically involves the condensation of aromatic aldehydes with thioketones or thioacetic acid. The reaction conditions can vary, but common methods include one-pot reactions that yield high purity and yield of the target compound. For instance, a recent study utilized a catalyst to enhance the reaction efficiency, achieving yields between 82% to 92% .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. Specifically, this compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : The compound was tested against glioblastoma cell lines (LN229), where it exhibited significant cytotoxic effects. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation .
- Efficacy : In vitro studies demonstrated that certain derivatives of thiazolidinones resulted in decreased viability of cancer cells, with some compounds showing IC50 values comparable to established chemotherapeutics .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria:
- Inhibition Zones : In studies measuring inhibition zones against E. coli and S. aureus, compounds similar to this compound displayed significant antibacterial activity, with inhibition percentages ranging from 53.84% to 91.66% depending on the substituents on the phenyl ring .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | E. coli | 88.46 |
| 2-(chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |
Antioxidant Activity
The antioxidant activity of thiazolidinone derivatives is also noteworthy. Compounds have been shown to exhibit significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases:
- ABTS Assay : The antioxidant capacity was measured using the ABTS assay, where some derivatives achieved up to 81.8% inhibition .
The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Tautomerization : The compound exists in tautomeric forms that may influence its biological activity; studies suggest that the phenylimino form is more stable and biologically active compared to other forms .
- Enzyme Inhibition : Some thiazolidinone derivatives have been identified as inhibitors of key enzymes involved in cancer progression and bacterial metabolism, such as protein tyrosine phosphatases and cyclooxygenases .
Case Studies
Recent investigations into thiazolidinones have provided insights into their therapeutic potential:
- Anticancer Studies : A study involving a series of thiazolidinone derivatives demonstrated their effectiveness in inhibiting tumor growth in vitro across multiple cancer types including breast and lung cancers .
- Antibacterial Efficacy : Another investigation reported that specific modifications on the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria such as MRSA .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step protocols, starting with the formation of the thiazolidin-4-one core via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. Key steps include:
- Step 1 : Reacting a substituted phenyl thiourea with chloroacetic acid to form the thiazolidinone ring.
- Step 2 : Introducing the propylimino group via Schiff base formation using propylamine under reflux in ethanol or methanol.
- Optimization : Catalyst selection (e.g., acetic acid for imine formation), solvent polarity adjustments, and temperature control (60–80°C) improve yield and stereoselectivity. Monitoring via TLC and purification by column chromatography ensures product integrity .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the Z-configuration of the imino group in thiazolidin-4-one derivatives?
- NMR Spectroscopy : H and C NMR are critical. The imino proton (N–H) appears as a singlet near δ 10–12 ppm, while coupling constants in H-H COSY confirm spatial proximity of substituents.
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves the Z-configuration by mapping bond angles and torsional strain. For example, C=N bond lengths (~1.28 Å) and dihedral angles (<10°) confirm the Z-isomer .
Q. What in vitro assays are most suitable for preliminary evaluation of the anticancer potential of this compound?
- Cell Line Screening : Use Dalton’s lymphoma ascites (DLA) or MCF-7 breast cancer cells. Measure IC values via MTT assays at 24–72 hours.
- Comparative Analysis : Benchmark against doxorubicin (standard control). For example, in DLA models, thiazolidin-4-one derivatives show 60–100% inhibition at 100 µg/mL .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations) complement experimental data in elucidating the electronic structure and reactivity of this compound?
- DFT Studies : Perform B3LYP/6-311G(d,p) calculations to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. Compare with experimental X-ray data to validate tautomeric forms or resonance stabilization.
- Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or DNA topoisomerases). Focus on hydrogen bonding (e.g., imino group with Asp/Glu residues) and π-π interactions with aromatic side chains .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for thiazolidin-4-one derivatives targeting anticancer activity?
- Substituent Variation : Systematically modify the phenyl (C3) and propylimino (C2) groups. Test analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to assess cytotoxicity trends.
- Pharmacophore Mapping : Identify essential moieties (e.g., thiazolidinone core, Z-configuration) using 3D-QSAR models. For instance, bulky substituents at C5 often enhance DNA intercalation .
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models for thiazolidin-4-one compounds?
Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) play in the crystal packing and stability of this compound?
- Crystal Engineering : Analyze Hirshfeld surfaces to quantify intermolecular contacts. For example, C–H⋯N hydrogen bonds (2.5–3.0 Å) and π-π interactions between phenyl rings (3.4–3.6 Å) stabilize the lattice.
- Thermal Analysis : Perform DSC/TGA to correlate packing efficiency with melting points (~200–250°C) .
Q. What methodologies are recommended for investigating the metabolic stability and pharmacokinetic properties of thiazolidin-4-one-based drug candidates?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated oxidation via LC-MS/MS.
- ADME Profiling : Calculate logP (2.5–3.5 for optimal permeability) and plasma protein binding (≥90% suggests prolonged circulation). Use PBPK modeling to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
